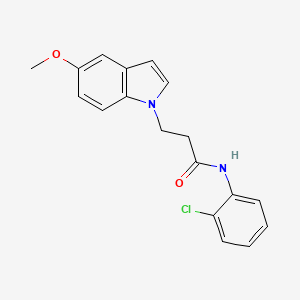![molecular formula C18H28N4O B4497383 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE](/img/structure/B4497383.png)
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE
Overview
Description
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrrolopyridine core, substituted with ethyl, methyl, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyridine core, followed by the introduction of ethyl, methyl, and morpholinoethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions of the ethyl, methyl, and morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, palladium or copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDINE: Lacks the ethyl and morpholinoethyl groups, resulting in different chemical properties.
6-ETHYL-2,3,5-TRIMETHYL-1H-PYRROLO[2,3-B]PYRIDINE: Similar structure but without the morpholinoethyl group.
1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDINE: Contains the morpholinoethyl group but lacks the ethyl and trimethyl substitutions.
Uniqueness
6-ETHYL-2,3,5-TRIMETHYL-1-(2-MORPHOLINOETHYL)-1H-PYRROLO[2,3-B]PYRIDIN-4-AMINE stands out due to its combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-ethyl-2,3,5-trimethyl-1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-5-15-13(3)17(19)16-12(2)14(4)22(18(16)20-15)7-6-21-8-10-23-11-9-21/h5-11H2,1-4H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFZJQOOTQXXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C(=C(N(C2=N1)CCN3CCOCC3)C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethoxyphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4497302.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B4497307.png)
![7-hydroxy-2-[(2-oxopropyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4497310.png)
![5-{1-[5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole](/img/structure/B4497323.png)
![N-bicyclo[2.2.1]hept-2-yl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4497333.png)
![N-{[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B4497340.png)
![1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4497344.png)
![[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether](/img/structure/B4497346.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]-2-methylbenzamide](/img/structure/B4497347.png)


![5-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4497380.png)
![2-(2-furylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4497388.png)
![N-CYCLOPROPYL-2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE](/img/structure/B4497395.png)
